Cas no 884-35-5 (methyl 4-hydroxy-3,5-dimethoxy-benzoate)

methyl 4-hydroxy-3,5-dimethoxy-benzoate structure
884-35-5 structure
Product Name:methyl 4-hydroxy-3,5-dimethoxy-benzoate
N.o CAS:884-35-5
MF:C10H12O5
MW:212.199283599854
MDL:MFCD00017199
CID:40194
PubChem ID:354334797
Update Time:2024-10-26

methyl 4-hydroxy-3,5-dimethoxy-benzoate Propriedades químicas e físicas

Nomes e Identificadores

    • Methyl 4-hydroxy-3,5-dimethoxybenzoate
    • Methyl syringate
    • Syringic acid methyl ester
    • METHYL 3,5-DIMETHOXY-4-HYDROXYBENZOATE
    • Diethyl KetoMalonate Monohydrate
    • 4-Hydroxy-3,5-dimethoxybenzoic Acid Methyl Ester
    • [ "" ]
    • Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester
    • methyl 4-hydroxy-3,5-dimethoxy-benzoate
    • ZMXJAEGJWHJMGX-UHFFFAOYSA-N
    • SBB016976
    • methyl-syringate
    • bmse010225
    • KSC496O5N
    • Syringic acid monomethyl ester
    • RARECHEM AL BF 0102
    • s4787
    • C
    • Syringic acid, methyl ester (6CI)
    • 3,5-Dimethoxy-4-hydroxybenzoic acid methyl ester
    • DeniLite II Assist
    • Novoprime F 258
    • NSC 16946
    • NSC 611398
    • DB08589
    • W5A196MP8A
    • NSC-16946
    • NSC-611398
    • CCG-266660
    • FT-0633079
    • CHEMBL1236122
    • CS-W002116
    • SY032894
    • HMS3886A03
    • UNII-W5A196MP8A
    • NS00004670
    • CHEBI:45820
    • HY-W002116
    • M2806
    • NSC611398
    • DTXSID00237016
    • MFCD00017199
    • Q27097791
    • 884-35-5
    • methyl (4-hydroxy-3,5-dimethoxy)benzoate
    • SCHEMBL159392
    • methyl 3,5-dimethoxy-4-hydroxy-benzoate
    • 530-57-4, Me
    • Methyl 3,5-dimethoxy-4-hydroxybenzoate; Methyl syringate
    • AKOS002911941
    • AI3-36426
    • DS-2684
    • DTXCID00159507
    • DB-057070
    • MDL: MFCD00017199
    • Inchi: 1S/C10H12O5/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5,11H,1-3H3
    • Chave InChI: ZMXJAEGJWHJMGX-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(OC)C(O)=C(OC)C=1)OC
    • BRN: 2217524

Propriedades Computadas

  • Massa Exacta: 212.06800
  • Massa monoisotópica: 212.068
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 204
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 4
  • XLogP3: 1.4
  • Superfície polar topológica: 65

Propriedades Experimentais

  • Cor/Forma: Powder
  • Densidade: 1.3006 (rough estimate)
  • Ponto de Fusão: 106.0 to 110.0 deg-C
  • Ponto de ebulição: 339.9°C at 760 mmHg
  • Ponto de Flash: 132.4 °C
  • Índice de Refracção: 1.5140 (estimate)
  • Coeficiente de partição da água: Soluble in alcohol, ether, slightly soluble in water.
  • PSA: 64.99000
  • LogP: 1.19600
  • λmax: 278(MeOH)(lit.)
  • FEMA: 3108
  • Solubilidade: 溶于乙醇、乙醚、微溶于水。

methyl 4-hydroxy-3,5-dimethoxy-benzoate Informações de segurança

methyl 4-hydroxy-3,5-dimethoxy-benzoate Dados aduaneiros

  • CÓDIGO SH:2918990090
  • Dados aduaneiros:

    中国海关编码:

    2918990090

    概述:

    2918990090. 其他含其他附加含氧基羧酸(包括酸酐、酰卤化物、过氧化物和过氧酸及该税号的衍生物). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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methyl 4-hydroxy-3,5-dimethoxy-benzoate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Magnesium ,  Iodine Solvents: Diethyl ether ;  0 °C; 2 h, reflux
1.2 Solvents: Dichloromethane ;  1 h, 80 °C
1.3 Reagents: Sodium thiosulfate Solvents: Ethyl acetate ,  Water
Referência
A synthetic approach to chrysophaentin F
Vendeville, Jean-Baptiste; et al, Chemical Communications (Cambridge, 2019, 55(33), 4837-4840

Método de produção 2

Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  rt → reflux; 3 h, reflux
Referência
Reactions of 2,2-diphenyl-1-picrylhydrazyl (DPPH) with two syringylic phenols or one aroxide derivative
Hristea, Elena N.; et al, European Journal of Organic Chemistry, 2009, (5), 626-634

Método de produção 3

Condições de reacção
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  5 - 10 min, 0 °C
1.2 Reagents: Methanol ;  20 min
Referência
NiCl2·6H2O/NaBH4 in methanol: a mild and efficient strategy for chemoselective deallylation/debenzylation of aryl ethers
Chouhan, Mangilal; et al, Tetrahedron Letters, 2013, 54(34), 4540-4543

Método de produção 4

Condições de reacção
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  5 - 10 min, 0 °C
1.2 Reagents: Methanol ;  20 min
Referência
NiCl2·6H2O/NaBH4 in methanol: a mild and efficient strategy for chemoselective deallylation/debenzylation of aryl ethers
Chouhan, Mangilal; et al, Tetrahedron Letters, 2013, 54(34), 4540-4543

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 h, reflux
Referência
Design and synthesis of a series of serine derivatives as small molecule inhibitors of the SARS coronavirus 3CL protease
Konno, Hiroyuki; et al, Bioorganic & Medicinal Chemistry, 2016, 24(6), 1241-1254

Método de produção 6

Condições de reacção
1.1 Catalysts: 1,10-Phenanthroline Solvents: Methanol ;  36 h, 120 °C
Referência
Nickel-catalyzed para-selective carboxylation of phenols with CBr4/MeOH
Tu, Guangliang; et al, Organic Chemistry Frontiers, 2022, 9(14), 3876-3881

Método de produção 7

Condições de reacção
1.1 Reagents: Boron trichloride Solvents: Dichloromethane ;  -10 °C; 30 h, -10 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
Synthesis of leptosin, a glycoside isolated from manuka honey
Aitken, Harry R. M.; et al, Tetrahedron Letters, 2013, 54(50), 6916-6919

Método de produção 8

Condições de reacção
1.1 Catalysts: Sulfuric acid
1.2 Reagents: Dimethyl sulfate
2.1 Reagents: Zinc chloride Solvents: Propionic acid
Referência
Novel selective demethylation reaction-synthesis of 3,5- dimethoxy-4-hydroxybenzoate
Jing, Xiaobi; et al, Lanzhou Daxue Xuebao, 2001, 37(3), 78-79

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  4 h, reflux
2.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  4 h, rt
Referência
Synthesis of diverse analogues of Oenostacin and their antibacterial activities
Srivastava, Vandana; et al, Bioorganic & Medicinal Chemistry, 2007, 15(1), 518-525

Método de produção 10

Condições de reacção
1.1 Reagents: Thionyl chloride Catalysts: Pyridine Solvents: Diethyl ether ;  2 - 4 h, 80 °C
2.1 Solvents: Diethyl ether ;  8 - 10 h, 70 - 80 °C
Referência
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Sigroha, Sumit; et al, International Journal of Pharmaceutical Sciences and Research, 2021, 12(10), 5526-5537

Método de produção 11

Condições de reacção
1.1 Reagents: Boron trichloride
Referência
Boron trichloride as a selective demethylating agent for hindered ethers
Carvalho, Christopher F.; et al, Journal of the Chemical Society, 1984, (4), 227-9

Método de produção 12

Condições de reacção
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  6 h, reflux
Referência
Synthesis and Antileukemic Activities of Piperlongumine and HDAC Inhibitor Hybrids against Acute Myeloid Leukemia Cells
Liao, Yi; et al, Journal of Medicinal Chemistry, 2016, 59(17), 7974-7990

Método de produção 13

Condições de reacção
1.1 Reagents: 1,8-Bis(tetramethylguanidino)naphthalene Solvents: Dimethylformamide ;  rt
1.2 Reagents: Formic acid Solvents: Water
Referência
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Gholamipour-Shirazi, Azarmidokht; et al, International Electronic Conference on Synthetic Organic Chemistry, 2009, ,

Método de produção 14

Condições de reacção
Referência
Product class 8: ethers as protecting groups
Petursson, S., Science of Synthesis, 2008, 37, 847-892

Método de produção 15

Condições de reacção
Referência
Studies on the constituents of the bark of Kalopanax pictus Nakai
Sano, Kazuko; et al, Chemical & Pharmaceutical Bulletin, 1991, 39(4), 865-70

Método de produção 16

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Alumina ,  Gold ;  0.3 MPa, rt; 4 h, 140 °C
Referência
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Método de produção 17

Condições de reacção
1.1 Solvents: Diethyl ether ;  8 - 10 h, 70 - 80 °C
Referência
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Método de produção 18

Condições de reacção
1.1 Reagents: Potassium carbonate
1.2 Reagents: Hydrogen Catalysts: Palladium
Referência
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Método de produção 19

Condições de reacção
Referência
Product class 8: ethers as protecting groups
Petursson, S., Science of Synthesis, 2008, 37, 847-892

Método de produção 20

Condições de reacção
Referência
Product class 8: ethers as protecting groups
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Método de produção 21

Condições de reacção
1.1 Reagents: Ethylene glycol Solvents: Ethylene glycol ;  1 h, 120 °C
Referência
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Método de produção 22

Condições de reacção
1.1 Reagents: Methanesulfonic acid ;  48 h, 60 °C
Referência
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Zhang, Cheng-gang, Sichuan Shifan Daxue Xuebao, 2004, 27(5), 523-524

methyl 4-hydroxy-3,5-dimethoxy-benzoate Raw materials

methyl 4-hydroxy-3,5-dimethoxy-benzoate Preparation Products

methyl 4-hydroxy-3,5-dimethoxy-benzoate Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:884-35-5)methyl 4-hydroxy-3,5-dimethoxy-benzoate
Número da Ordem:A842583
Estado das existências:in Stock
Quantidade:500g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 06:57
Preço ($):528.0
E- mail:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:884-35-5)Methyl syringate
Número da Ordem:LE15028
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:11
Preço ($):discuss personally
E- mail:18501500038@163.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:884-35-5)methyl 4-hydroxy-3,5-dimethoxy-benzoate
A842583
Pureza:99%
Quantidade:500g
Preço ($):528.0
E- mail
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:884-35-5)Methyl syringate
LE15028
Pureza:99%
Quantidade:25KG,200KG,1000KG
Preço ($):Inquérito
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